2-(2,4-DICHLOROPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(2,4-DICHLOROPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of chlorinated phenoxy and thienylsulfonyl groups attached to a piperazine ring
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with thienylsulfonyl chloride in the presence of a base to form the thienylsulfonyl derivative. Finally, this intermediate is coupled with piperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylsulfonyl group to a thiol or sulfide.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propanoic acid: An aromatic ether with similar structural features.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a related chemical structure.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of both the thienylsulfonyl and piperazine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S2/c17-12-3-4-14(13(18)10-12)24-11-15(21)19-5-7-20(8-6-19)26(22,23)16-2-1-9-25-16/h1-4,9-10H,5-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFTXSQJJABTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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